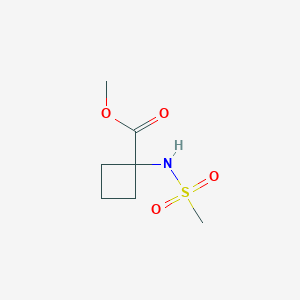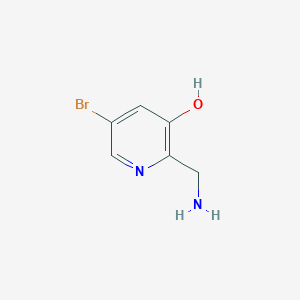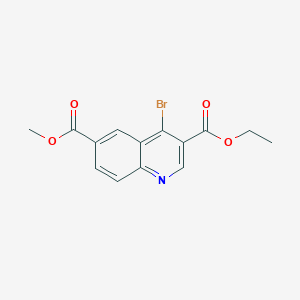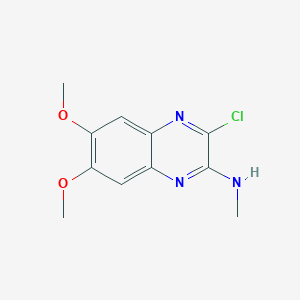
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with a molecular formula of C11H12ClN3O2 . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and methanol (CH3OH), with purification achieved through column chromatography on silica gel . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce various substituents at the chloro position.
Wissenschaftliche Forschungsanwendungen
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . The specific pathways involved include the inhibition of c-Met signaling, which is crucial for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine: This compound also exhibits anticancer activity by inhibiting tyrosine kinases.
2,4-Dichloro-6,7-dimethoxyquinazoline: Known for its antitumor properties.
6,7-Dimethoxy-4-anilinoquinolines: These compounds are potent inhibitors of c-Met and have shown significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H12ClN3O2 |
|---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-11-10(12)14-6-4-8(16-2)9(17-3)5-7(6)15-11/h4-5H,1-3H3,(H,13,15) |
InChI-Schlüssel |
DAQRWHZMZJVEQO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC2=CC(=C(C=C2N=C1Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


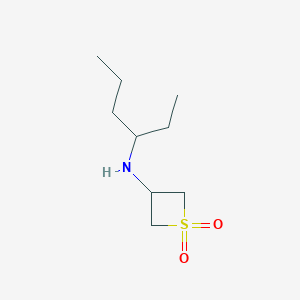
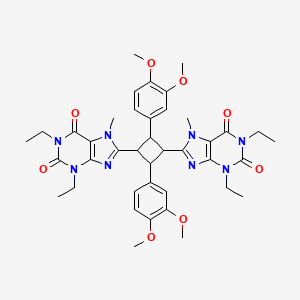
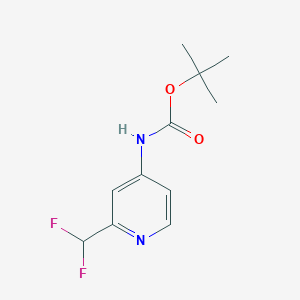

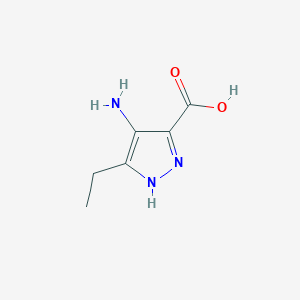
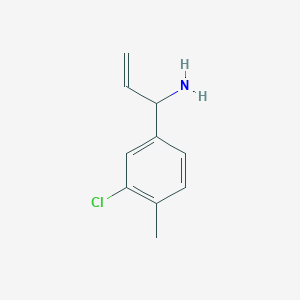
![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

